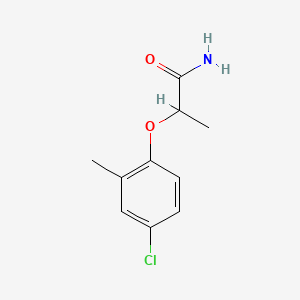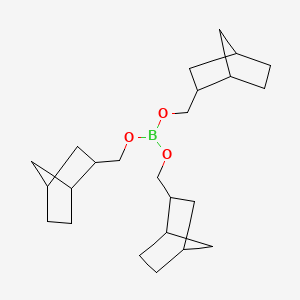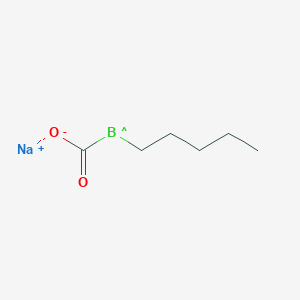
Sodium dihydrogen bis(heptonato(3-)-O3,O4)borate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) is a chemical compound with the molecular formula C6H11BNaO2 and a molecular weight of 148.951 g/mol . This compound is known for its unique structure, which includes a borate core complexed with heptonate ligands. It is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) typically involves the reaction of sodium borate with heptanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity .
Analyse Des Réactions Chimiques
Sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of borate esters and other oxidation products.
Reduction: It can be reduced using reducing agents like sodium borohydride, resulting in the formation of borohydride complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) involves its interaction with molecular targets such as enzymes and receptors. The borate core can form complexes with various biomolecules, altering their activity and function. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context .
Comparaison Avec Des Composés Similaires
Sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) can be compared with other borate complexes, such as:
Sodium tetraborate:
Sodium metaborate: Used in different industrial processes and has distinct reactivity.
Sodium perborate: Known for its use in bleaching and cleaning agents.
The uniqueness of sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) lies in its specific ligand structure and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
21097-80-3 |
|---|---|
Formule moléculaire |
C6H11BNaO2 |
Poids moléculaire |
148.95 g/mol |
InChI |
InChI=1S/C6H12BO2.Na/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
RNMPDUTWGLXUBT-UHFFFAOYSA-M |
SMILES canonique |
[B](CCCCC)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


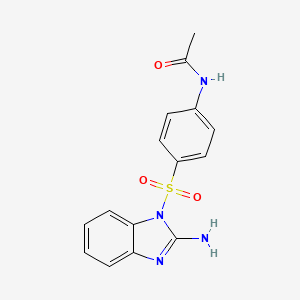
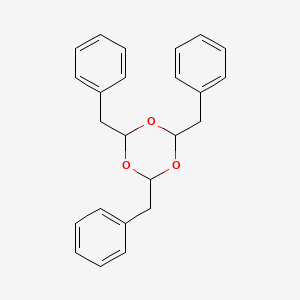
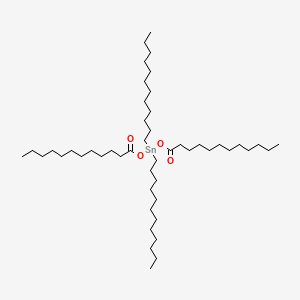
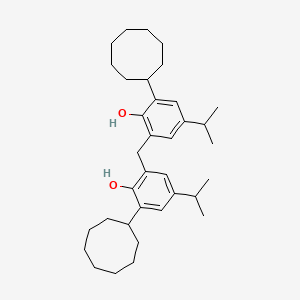
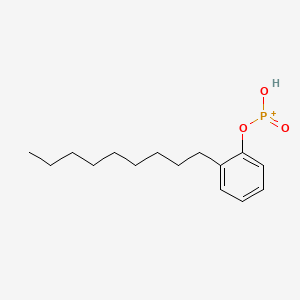
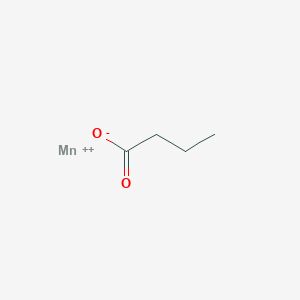
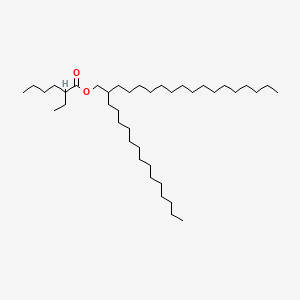
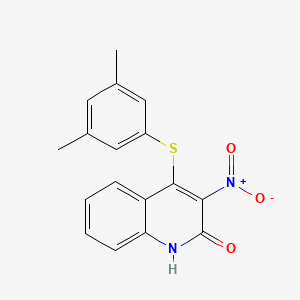
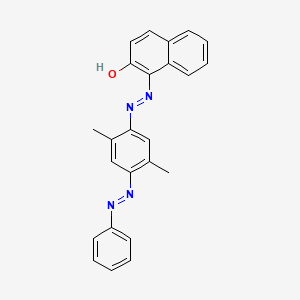
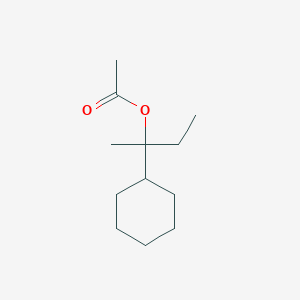
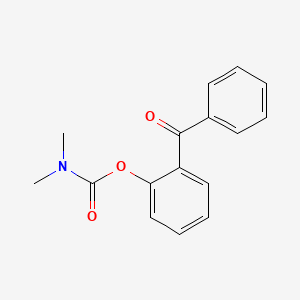
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
